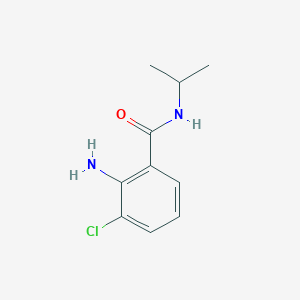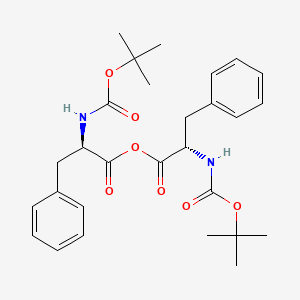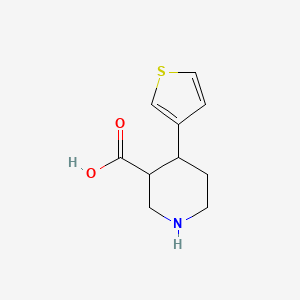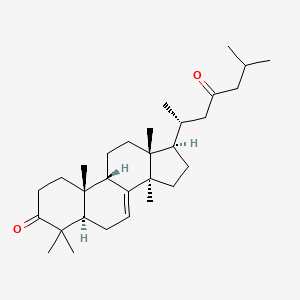
CoccinoneA(triterpenoid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CoccinoneA is a triterpenoid compound isolated from the plant Kadsura coccinea, which belongs to the Schisandraceae family. Triterpenoids are a class of chemical compounds composed of three terpene units, resulting in a structure with 30 carbon atoms. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and antiviral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of CoccinoneA involves the cyclization of squalene or oxidosqualene, catalyzed by triterpenoid synthases. The process includes multiple steps of carbocation rearrangements, leading to the formation of the triterpenoid skeleton . The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of CoccinoneA can be achieved through biotransformation processes, where plant cell cultures or microbial systems are used to produce the compound. This method is advantageous as it allows for the sustainable production of triterpenoids without the need for extensive plant harvesting .
Analyse Des Réactions Chimiques
Types of Reactions: CoccinoneA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Halogens, nucleophiles, and bases.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of CoccinoneA, which may exhibit different biological activities .
Applications De Recherche Scientifique
Mécanisme D'action
CoccinoneA exerts its effects through various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
CoccinoneA is unique among triterpenoids due to its specific structural features and biological activities. Similar compounds include:
Lanostane: Another triterpenoid with anti-inflammatory and anti-tumor properties.
Cycloartane: Known for its antiviral and antioxidant activities.
Dammarane: Exhibits anti-inflammatory and hepatoprotective effects
CoccinoneA stands out due to its potent anti-inflammatory and anti-tumor activities, making it a promising candidate for further research and development in medicine and industry.
Propriétés
Formule moléculaire |
C30H48O2 |
|---|---|
Poids moléculaire |
440.7 g/mol |
Nom IUPAC |
(5R,9S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-4-oxoheptan-2-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H48O2/c1-19(2)17-21(31)18-20(3)22-11-15-30(8)24-9-10-25-27(4,5)26(32)13-14-28(25,6)23(24)12-16-29(22,30)7/h9,19-20,22-23,25H,10-18H2,1-8H3/t20-,22-,23-,25+,28-,29-,30+/m1/s1 |
Clé InChI |
GKKNADKLAFFKBJ-DZYCEUGQSA-N |
SMILES isomérique |
C[C@H](CC(=O)CC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |
SMILES canonique |
CC(C)CC(=O)CC(C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


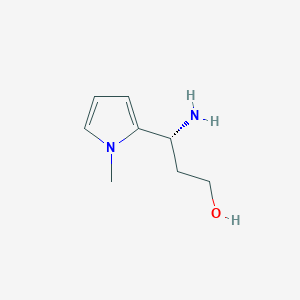
![1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13074013.png)
![4-Chloro-5-cyclopropyl-2-methylthieno[2,3-D]pyrimidine](/img/structure/B13074021.png)
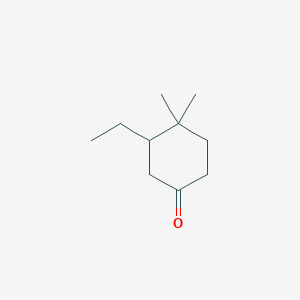


![methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13074050.png)
